Sodium 2-sulphonatoethyl oleate
Description
Historical Development and Academic Trajectory of Oleochemical Surfactant Research
The use of oleochemicals, chemicals derived from fats and oils, dates back centuries, with early examples including soap made from animal fat. icheme.org The scientific study of these materials began in earnest in the 19th century with discoveries like glycerol (B35011) and the description of fatty acids. icheme.org The 20th century saw the rise of petrochemical-based surfactants, which offered advantages in certain applications. soynewuses.org However, the latter half of the 20th century and the beginning of the 21st century have witnessed a renewed and intensified academic focus on oleochemical surfactants. fosfa.orgsci-hub.se This resurgence is driven by factors such as the pursuit of biodegradable and renewable materials. fosfa.org
Early research focused on basic oleochemicals produced through processes like splitting and distillation. fosfa.org The academic trajectory then moved towards the development of a wide range of derivatives through processes such as sulfonation, amidation, and ethoxylation. fosfa.org A significant area of research has been the development of methyl ester sulfonates (MES), which have been studied for their detergency and water hardness tolerance. sci-hub.se The evolution of oleochemical surfactant research has been marked by efforts to overcome technical challenges, such as color and stability, leading to the development of advanced surfactants with superior properties. sci-hub.segoogle.com
Conceptual Framework of Sulfonated Fatty Acid Derivatives in Contemporary Surface Science
Sulfonated fatty acid derivatives are a prominent class of anionic surfactants characterized by the presence of a sulfonate group (SO₃⁻) as the hydrophilic head. sci-hub.se The introduction of this highly polar group imparts excellent water solubility and surface activity. sci-hub.se The general structure consists of a fatty alkyl chain as the hydrophobic portion and the sulfonate group positioned at various points along the chain. sci-hub.se
In contemporary surface science, the study of these derivatives revolves around understanding the relationship between their molecular architecture and their performance properties. Key research areas include:
Interfacial and Micellar Properties: Researchers investigate how changes in the alkyl chain length and the position of the sulfonate group affect the critical micelle concentration (CMC), surface tension reduction, and the formation of micelles in aqueous solutions. researchgate.net
Adsorption at Interfaces: The adsorption behavior of sulfonated fatty acid derivatives at solid-liquid and liquid-liquid interfaces is a critical area of study, with implications for applications like mineral flotation and enhanced oil recovery. researchgate.netresearchgate.net
Interaction with Other Components: Academic studies often explore the synergistic or antagonistic effects of mixing these surfactants with other molecules, such as polymers or other types of surfactants, to create formulations with enhanced properties. nih.gov
A notable example within this framework is the α-sulfo fatty methyl ester sulfonate (α-MES), which is produced by the sulfonation of fatty acid methyl esters. sci-hub.se Research on α-MES has focused on its superior detergency, biodegradability, and tolerance to hard water, positioning it as a potential substitute for conventional surfactants. sci-hub.se Another area of investigation involves Φ-Sulfo Fatty Methyl Esters sulfonates (Φ-MES), where the sulfonate group is randomly positioned on the alkyl chain, which has been studied for its potential in detergent and personal care formulations. researchgate.net
Specific Academic Positioning of Sodium 2-sulphonatoethyl Oleate (B1233923) within Advanced Surfactant Chemistry
Sodium 2-sulphonatoethyl oleate is a specific anionic surfactant that fits within the broader category of sulfonated fatty acid derivatives. Its chemical structure features an oleic acid-derived hydrocarbon chain, an ester linkage, and a terminal sulfonate group. This particular arrangement of functional groups dictates its specific properties and areas of academic inquiry.
Academic research on compounds structurally related to this compound, such as sodium oleate, provides a basis for understanding its potential applications and behavior. researchgate.netresearchgate.netnih.govnih.gove3s-conferences.orgdeswater.comnih.govtiiips.comresearchgate.netresearchgate.net Studies on sodium oleate have explored its use in modifying nanoparticles for applications in enhanced oil recovery and wastewater treatment. nih.gove3s-conferences.org Research has also delved into its interfacial properties, foaming ability, and its role in mineral flotation. researchgate.netdeswater.com The synthesis and characterization of related fatty methyl ester sulfonates from sources like sesame oil have also been a subject of academic investigation, highlighting the interest in developing surfactants from various natural oil feedstocks. acs.org
The academic positioning of this compound itself, while not as extensively documented as some other surfactants, would logically fall into research areas focusing on:
Structure-Property Relationships: Investigating how the presence of the ethyl group and the specific placement of the sulfonate group influence its solubility, surface activity, and interaction with other molecules compared to other oleate-based sulfonates.
Synthesis and Characterization: Developing efficient and sustainable methods for its synthesis and thoroughly characterizing its physicochemical properties. acs.orgchemicalbook.com
Application-Oriented Research: Exploring its efficacy in specialized applications such as emulsion polymerization, enhanced oil recovery, or as a component in advanced cleaning formulations, building upon the knowledge gained from similar oleochemical surfactants.
Structure
2D Structure
Properties
CAS No. |
142-15-4 |
|---|---|
Molecular Formula |
C20H37NaO5S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
InChI Key |
MCFLGJDKSROECH-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Other CAS No. |
142-15-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Colloidal Science and Supramolecular Self Assembly of Sodium 2 Sulphonatoethyl Oleate Systems
Fundamental Concepts of Surfactant Self-Assembly in Aqueous and Non-Aqueous Media
Surfactant molecules, also known as amphiphiles, possess a dual nature, with a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This inherent duality drives their spontaneous organization in solution to minimize unfavorable interactions between the hydrophobic tails and the surrounding solvent. In aqueous solutions, this leads to the formation of micelles, where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a protective shell in contact with water. rsc.orgresearchgate.net Conversely, in non-polar, oily solvents, "reverse micelles" can form, with the polar heads clustered in the core and the hydrophobic tails extending into the solvent. rsc.org The formation of these self-assembled structures is a dynamic equilibrium process. researchgate.net
The self-assembly of surfactants is not limited to simple spherical or reverse micelles. Depending on factors such as surfactant concentration, temperature, and the presence of additives, a variety of more complex structures can emerge, including ellipsoidal, cylindrical, or disk-like micelles, as well as lamellar phases and vesicles. researchgate.netias.ac.in This rich phase behavior is critical to the diverse applications of surfactants.
The formation of micelles is a cooperative process that occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, surfactant molecules exist predominantly as monomers in the solution. wikipedia.org As the concentration increases to the CMC, the monomers begin to aggregate into micelles. wikipedia.org Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules primarily form new micelles. wikipedia.org The CMC is a fundamental parameter that characterizes the efficiency of a surfactant. rsc.org
Several theoretical models describe the process of micellar aggregation. The "star micelle" mechanism is often used to explain the formation of small, simple spherical micelles. rsc.org For larger, more complex structures, other models such as the "large compound micelle," "multicompartment micelle," "supermicelle," and "multimicelle aggregate" (MMA) mechanisms have been proposed. rsc.org The MMA model, for instance, suggests that larger micelles can form from the aggregation of smaller, pre-formed micelles. rsc.org
The thermodynamics of micellization can be understood through concepts like the work of aggregation. spbu.ru Kinetic theories of micellization often draw parallels with nucleation theory, describing the process as overcoming an energy barrier to form stable aggregates. spbu.ru The free energy of micelle formation is a key factor, and molecular thermodynamic models have been developed to predict aggregation behavior based on the surfactant's molecular structure. researchgate.netnih.gov These models consider the contributions of various interactions, such as the hydrophobic effect, electrostatic repulsion between head groups, and steric hindrance. ias.ac.in
For instance, increasing the length of the hydrophobic tail generally leads to a lower CMC, as the driving force for aggregation (the hydrophobic effect) becomes stronger. The nature of the head group also plays a crucial role. For ionic surfactants like Sodium 2-sulphonatoethyl oleate (B1233923), the electrostatic repulsion between the charged head groups at the micelle surface counteracts the hydrophobic attraction of the tails, limiting the size of the micelles. ias.ac.in The geometry of the surfactant molecule, often described by a packing parameter, can help predict the type of aggregate that will form (e.g., spherical, cylindrical, or lamellar). nih.gov
The complexity of the molecular architecture can lead to more intricate self-assembly pathways. For example, polymers with different architectures (block, graft, star, etc.) exhibit varied self-assembly behaviors even with similar molecular weights and compositions. rsc.org These architectural effects can influence the entropy of the polymer chains, thereby affecting the CMC and aggregation number. rsc.org
Advanced Methodologies for Investigating Self-Assembled Structures and Colloidal Stability
A variety of experimental techniques are employed to study the self-assembly of surfactants and the properties of the resulting colloidal systems. These methods provide valuable information on the CMC, micelle size and shape, and the stability of the aggregates.
One of the primary functions of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. biolinscientific.comkruss-scientific.com Tensiometry is a powerful technique for characterizing the surface activity of surfactants like Sodium 2-sulphonatoethyl oleate. kruss-scientific.com
By measuring the surface tension as a function of surfactant concentration, the CMC can be determined. dataphysics-instruments.com Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. wikipedia.orgdataphysics-instruments.com Once the CMC is reached, the interface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. wikipedia.orgdataphysics-instruments.com The point at which the slope of the surface tension versus log-concentration plot changes corresponds to the CMC. dataphysics-instruments.com Common methods for measuring surface tension include the Wilhelmy plate method, the du Noüy ring method, and pendant drop analysis. tegewa.de
Interfacial tension measurements are particularly important for understanding the behavior of surfactants in emulsions, where they stabilize droplets of one liquid dispersed in another. biolinscientific.com The stability of the surfactant film at the interface can be studied by techniques such as pulsating drop methods. biolinscientific.com
Table 1: Comparison of Surface Tension Measurement Techniques
| Method | Principle | Application |
|---|---|---|
| Wilhelmy Plate | Measures the force required to pull a thin plate out of a liquid. tegewa.deerau.edu | Static surface tension, CMC determination. tegewa.de |
| du Noüy Ring | Measures the force required to detach a ring from the liquid surface. tegewa.de | Static surface tension, interfacial tension. tegewa.de |
| Pendant Drop | Analyzes the shape of a hanging drop of liquid. kruss-scientific.comtegewa.de | Static and dynamic surface tension, interfacial tension. tegewa.de |
| Maximum Bubble Pressure | Measures the maximum pressure inside a gas bubble formed in the liquid. tegewa.de | Dynamic surface tension, relevant for fast processes. tegewa.de |
Scattering Techniques (e.g., Small Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS)) for Aggregate Sizing and Morphology
Scattering techniques are indispensable for determining the size, shape, and internal structure of surfactant aggregates.
Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of micelles on the nanometer scale. ias.ac.in A beam of neutrons is scattered by the sample, and the resulting scattering pattern provides information about the size, shape, and aggregation number of the micelles. ias.ac.innist.gov By using contrast variation, where the scattering length density of the solvent is matched to that of a specific component of the micelle (e.g., by using deuterated solvents), specific parts of the aggregate can be highlighted. acs.org SANS is particularly useful for studying the effects of temperature, concentration, and additives on micellar structure. ias.ac.in
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to determine the size distribution of particles in a suspension. horiba.commicrotrac.com This technique measures the fluctuations in the intensity of light scattered by the particles, which are undergoing Brownian motion. microtrac.commdpi.com Smaller particles move faster, leading to more rapid fluctuations in the scattered light. microtrac.com By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius can be calculated using the Stokes-Einstein equation. horiba.commdpi.com DLS is widely used to characterize the size of nanoparticles, colloids, and micelles. horiba.comnih.gov
Table 2: Overview of Scattering Techniques for Micelle Characterization
| Technique | Principle | Information Obtained |
|---|---|---|
| SANS | Measures the scattering of neutrons by the sample. ias.ac.in | Micelle size, shape, aggregation number, internal structure. ias.ac.innist.gov |
| DLS | Measures the time-dependent fluctuations in scattered light intensity due to Brownian motion. microtrac.commdpi.com | Hydrodynamic radius, particle size distribution. horiba.commicrotrac.com |
Spectroscopic and Electrochemical Probes (e.g., Fluorescence Spectroscopy, Conductimetry) for CMC Determination
In addition to tensiometry, several other techniques are commonly used to determine the CMC of surfactants.
Fluorescence Spectroscopy is a highly sensitive method for determining the CMC. rsc.orgresearchgate.net This technique often employs a hydrophobic fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments. avantiresearch.com Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe partitions into the non-polar core of the micelles, leading to a change in its fluorescence spectrum (e.g., a shift in the emission wavelength or a change in the intensity ratio of certain vibronic peaks). researchgate.netavantiresearch.com By plotting this change as a function of surfactant concentration, the CMC can be identified as the point of inflection. researchgate.net
Conductimetry is a straightforward and widely used method for determining the CMC of ionic surfactants like this compound. justagriculture.intandfonline.com This technique measures the electrical conductivity of the surfactant solution as a function of concentration. Below the CMC, the conductivity increases linearly with the addition of the ionic surfactant, as more charge carriers (monomers) are introduced. justagriculture.in Above the CMC, the formation of micelles, which have a lower mobility than the individual monomers due to their larger size and the counterion binding, leads to a change in the slope of the conductivity versus concentration plot. nih.gov The intersection of the two linear portions of the plot gives the CMC. justagriculture.in
Table 3: Common Methods for CMC Determination
| Method | Principle | Applicability |
|---|---|---|
| Tensiometry | Measures the change in surface tension with surfactant concentration. dataphysics-instruments.com | Both ionic and non-ionic surfactants. nih.gov |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe that changes its spectral properties upon incorporation into micelles. researchgate.netavantiresearch.com | Both ionic and non-ionic surfactants. nih.gov |
| Conductimetry | Measures the change in electrical conductivity with surfactant concentration. | Ionic surfactants. nih.gov |
Rheological Properties of Self-Assembled Surfactant Solutions
The rheological behavior of self-assembled surfactant solutions, such as those containing this compound, is intricately linked to the microstructure of the aggregates formed. The transition from spherical or rod-like micelles to elongated, flexible wormlike micelles significantly alters the solution's viscosity and viscoelastic properties.
In systems like sodium oleate, increasing the concentration of an electrolyte, such as sodium carbonate, can induce the transformation of micelles. researchgate.net This transition is characterized by a marked increase in the zero-shear viscosity (η₀). Dynamic oscillatory experiments further reveal changes in the complex viscosity (|η*|), storage modulus (G'), and loss modulus (G''). researchgate.net At certain concentrations of surfactant and salt, these systems can exhibit linear viscoelastic behavior, conforming to the Maxwell model, which is a hallmark of wormlike micellar solutions. researchgate.net The entanglement of these long, flexible aggregates leads to a dramatic increase in viscosity, and the solutions can switch from low-viscosity, Newtonian fluids to highly viscoelastic, shear-thinning fluids. umd.edu
The rheological properties are not only dependent on the surfactant and salt concentration but also on temperature. For some systems, an increase in temperature can trigger a transition from vesicles to wormlike micelles, leading to a significant rise in viscosity. umd.edu This thermoreversible transition highlights the dynamic nature of these self-assembled structures.
The table below summarizes the key rheological parameters and their significance in characterizing surfactant solutions.
| Rheological Parameter | Symbol | Significance |
| Zero-Shear Viscosity | η₀ | Represents the viscosity of the fluid at rest and is highly sensitive to the formation of large, entangled micellar structures. A sharp increase often indicates the formation of wormlike micelles. researchgate.net |
| Complex Viscosity | |η*| | A measure of the total resistance to flow in an oscillatory shear experiment, combining both viscous and elastic responses. |
| Storage Modulus | G' | Represents the elastic component of the viscoelastic behavior, indicating the energy stored in the material during deformation. It is prominent in entangled wormlike micellar systems. researchgate.net |
| Loss Modulus | G'' | Represents the viscous component, indicating the energy dissipated as heat during deformation. researchgate.net |
| Relaxation Time | τs | Characterizes the time it takes for a deformed system to return to its equilibrium state. For wormlike micelles, this is related to the time scale of micellar breaking and reformation. researchgate.net |
Investigation of Complex Fluid Phases and Microstructure Formation
The self-assembly of this compound and similar surfactants in aqueous solutions leads to a rich variety of microstructures, the formation and transitions of which are governed by factors such as concentration, temperature, pH, and the presence of additives.
In aqueous solutions, surfactant molecules like sodium oleate self-assemble above a certain concentration, the critical micelle concentration (CMC), to form aggregates. researchgate.net The initial structures are typically spherical micelles. However, changes in solution conditions can trigger transitions to more complex morphologies.
The transition from spherical to wormlike micelles is a key phenomenon in these systems. This transformation can be induced by factors such as increasing salt concentration, which screens the electrostatic repulsion between the surfactant headgroups, favoring a more elongated structure. esrf.fr This process can occur rapidly, on a millisecond timescale, through the fusion of smaller micelles. esrf.fr The resulting wormlike micelles are long and flexible, leading to a significant increase in the solution's viscoelasticity. umd.edu
For instance, in sodium oleate systems, wormlike micelles can form at higher pH levels (around 12), while ellipsoidal micelles are observed in a pH range of approximately 9 to 11. researchgate.net Further changes, such as a decrease in pH to around 7-8, can lead to the formation of vesicles. researchgate.net The transition between these different morphologies is a dynamic process influenced by the delicate balance of intermolecular forces.
The following table outlines the different micellar morphologies and the typical conditions that favor their formation.
| Micellar Morphology | Description | Favorable Conditions |
| Spherical Micelles | Small, globular aggregates with the hydrophobic tails in the core and hydrophilic heads at the surface. | Low surfactant concentration (above CMC), low salt concentration. |
| Ellipsoidal/Rod-like Micelles | Elongated, rigid structures that represent an intermediate stage between spherical and wormlike micelles. | Intermediate surfactant/salt concentrations, specific pH ranges. researchgate.net |
| Wormlike Micelles | Long, flexible, and entangled cylindrical aggregates. | High surfactant/salt concentrations, specific counterions, higher pH for some systems. umd.eduresearchgate.netesrf.fr |
| Vesicles | Hollow, spherical structures composed of a lipid bilayer, enclosing an aqueous core. | Specific pH ranges (e.g., around 7-8 for sodium oleate), presence of co-surfactants. researchgate.netnih.gov |
At higher surfactant concentrations, this compound and related systems can form even more ordered structures known as liquid crystalline phases. These mesophases possess a degree of order that is intermediate between that of a liquid and a solid crystal.
In the oleic acid/sodium oleate/water system, a rich phase behavior is observed, including the formation of various liquid crystalline structures. lu.se These can include:
Hexagonal phases (H₁ and H₂) : Composed of cylindrical micelles packed in a hexagonal array.
Cubic phases : These can be micellar cubic or bicontinuous cubic phases, characterized by a cubic lattice of micelles or a continuous lipid bilayer that is contorted into a cubic structure, respectively.
Lamellar phases (Lα) : Consist of parallel bilayers of surfactant molecules separated by layers of water.
The characterization of these phases is typically performed using techniques such as small-angle X-ray scattering (SAXS), which provides information about the structure and dimensions of the self-assembled aggregates, and polarized light microscopy, which can identify anisotropic liquid crystalline phases. lu.se
This compound, as a surfactant, plays a crucial role in the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). The primary mechanism of emulsion formation involves the reduction of interfacial tension between the oil and water phases, which facilitates the breakup of larger droplets into smaller ones with the input of energy, such as high-pressure homogenization. researchgate.net
Once the emulsion is formed, stabilization is achieved through several mechanisms:
Adsorption at the Interface : The surfactant molecules adsorb at the oil-water interface, forming a protective film. The hydrophobic tail of the surfactant orients into the oil phase, while the hydrophilic headgroup remains in the aqueous phase. nih.gov
Electrostatic Repulsion : For ionic surfactants like this compound, the charged headgroups create a repulsive electrostatic force between the droplets, preventing them from coalescing. nih.gov
Steric Hindrance : The adsorbed surfactant layer can also provide a physical barrier that sterically hinders the close approach of droplets.
The effectiveness of a surfactant in stabilizing an emulsion depends on its ability to rapidly adsorb to the newly created interface during emulsification and to provide a robust interfacial film. nih.gov The stability of these emulsions can be influenced by factors such as pH, ionic strength, and temperature, which can affect the charge and conformation of the adsorbed surfactant molecules.
Interactions with Polymeric Systems and Solid Interfaces
The interaction of surfactants like this compound with polymers and solid surfaces is fundamental to many industrial applications, including enhanced oil recovery, detergents, and personal care products.
The interaction between polymers and surfactants in aqueous solution is a complex phenomenon driven by a combination of electrostatic and hydrophobic forces. mdpi.com When an anionic surfactant like this compound interacts with a polymer, the nature of the polymer (e.g., non-ionic, cationic, or anionic) dictates the type and strength of the interaction.
Interaction with Oppositely Charged Polymers (Polyelectrolytes) : The primary driving force for interaction with cationic polyelectrolytes is strong electrostatic attraction. This leads to the formation of polymer-surfactant complexes (PSCs). The surfactant molecules can bind to the polymer chain, often forming micelle-like aggregates along the polymer. rsc.org This complexation can significantly alter the properties of both the polymer and the surfactant, affecting solubility, viscosity, and interfacial activity. The structure of these complexes can vary, with models proposing "string-of-pearls" or "wormlike" micelles wrapped by the polymer chain. mdpi.com
Interaction with Non-ionic Polymers : For non-ionic polymers, the interaction is primarily driven by hydrophobic interactions between the surfactant tail and hydrophobic segments of the polymer. mdpi.com This can lead to the formation of polymer-bound micelles at a surfactant concentration that is often lower than the CMC of the free surfactant.
The adsorption of these polymer-surfactant complexes at solid-liquid or liquid-liquid interfaces is a key aspect of their functionality. The presence of the polymer can enhance the adsorption of the surfactant, leading to the formation of a more robust and stable adsorbed layer. This is particularly important in applications like enhanced oil recovery, where the goal is to alter the wettability of the reservoir rock and reduce the interfacial tension between oil and water. nih.gov
The following table summarizes the primary driving forces for the interaction between an anionic surfactant and different types of polymers.
| Polymer Type | Primary Driving Force for Interaction with Anionic Surfactant | Resulting Complexation Behavior |
| Cationic Polyelectrolyte | Electrostatic attraction | Strong complexation, formation of micelle-like aggregates along the polymer chain. mdpi.comrsc.org |
| Non-ionic Polymer | Hydrophobic interactions | Formation of polymer-bound micelles, often at concentrations below the surfactant's CMC. mdpi.com |
| Anionic Polyelectrolyte | Electrostatic repulsion | Generally weak interaction, can be mediated by other components like nanoparticles. nih.govnih.gov |
Studies on Surfactant Adsorption Dynamics at Solid-Liquid Interfaces
Research on the adsorption behavior of surfactants at the interface between a solid surface and a liquid is crucial for understanding and optimizing various industrial processes, including detergency, mineral flotation, and lubrication. This involves studying the rate at which surfactant molecules adsorb onto the surface, the equilibrium amount adsorbed, and the structure of the adsorbed layer.
However, specific experimental data, such as adsorption isotherms and kinetic profiles for this compound on various solid substrates, are not available in the public domain. General principles of surfactant adsorption suggest that as an anionic surfactant, its adsorption onto a negatively charged surface (like silica (B1680970) in neutral or alkaline solutions) would be low due to electrostatic repulsion, whereas it would be expected to adsorb more readily onto positively charged surfaces (such as alumina). The adsorption process is typically driven by a combination of electrostatic interactions, hydrophobic interactions between the surfactant tails and the surface, and lateral interactions between adsorbed surfactant molecules.
Detailed research findings, including data on the influence of factors like temperature, pH, and electrolyte concentration on the adsorption kinetics and equilibrium of this compound, remain to be published. Consequently, the creation of data tables illustrating these aspects is not possible at this time.
While studies on similar anionic surfactants, such as Sodium Oleate, are available and provide insights into the general behavior of fatty acid-based surfactants, this information cannot be directly extrapolated to this compound due to differences in their molecular structure, particularly the presence of the sulphonatoethyl group. This structural difference is expected to significantly influence its adsorption characteristics.
Further research is required to elucidate the specific adsorption dynamics of this compound at various solid-liquid interfaces to enable its more effective use in relevant applications.
Theoretical and Computational Chemistry Approaches to Sodium 2 Sulphonatoethyl Oleate Systems
Molecular Simulation Techniques for Surfactant Aggregation Phenomena
Molecular simulations have become an indispensable tool for investigating the dynamic processes of surfactant aggregation. These methods allow researchers to visualize and analyze the self-assembly of molecules like sodium 2-sulphonatoethyl oleate (B1233923) from a random distribution into organized structures such as micelles and bilayers.
Atomistic and Coarse-Grained Molecular Dynamics (MD) Simulations of Self-Assembly
Atomistic and coarse-grained (CG) molecular dynamics (MD) simulations are at the forefront of studying surfactant self-assembly. acs.orgrsc.org Atomistic simulations provide a highly detailed view by representing every atom in the system, offering deep insights into the specific interactions that govern aggregation. However, these simulations are computationally expensive, limiting the time and length scales that can be explored. acs.org
To overcome these limitations, coarse-grained models are employed. acs.orgnih.gov In this approach, groups of atoms are represented as single "beads," significantly reducing the computational cost and allowing for the simulation of larger systems over longer timescales. acs.orgnih.gov This is particularly useful for observing phenomena like micelle formation, fusion, and fission, which occur on timescales often inaccessible to all-atom simulations. rsc.org For instance, CG-MD simulations have been successfully used to study the aggregation of various surfactants, revealing how factors like alkyl chain length influence the morphology of the resulting aggregates. Hybrid models that combine atomistic detail for the surfactant and a coarse-grained representation for the solvent have also been developed to balance accuracy and computational efficiency. nih.gov
The Martini force field is a popular coarse-grained model that has been used to study the behavior of surfactants at interfaces and their self-assembly into micelles. rsc.orgrsc.org Studies using the Martini model have provided valuable data on the size and shape of micelles formed by various surfactants. rsc.org For example, simulations of the cationic surfactant cetyltrimethylammonium bromide (CTAB) using the Martini model predicted the formation of spherical micelles with an average size of approximately 70 molecules. rsc.org
| Simulation Technique | Description | Advantages | Limitations |
| Atomistic MD | Represents every atom in the system. | High level of detail and accuracy in describing molecular interactions. | Computationally expensive, limiting system size and simulation time. acs.org |
| Coarse-Grained MD | Groups of atoms are represented as single "beads". acs.org | Reduced computational cost, allowing for larger systems and longer timescales. acs.orgnih.gov | Loss of some fine-grained detail. |
| Hybrid AA/CG | Combines atomistic detail for solutes with a coarse-grained solvent. nih.gov | Balances accuracy and computational efficiency. nih.gov | Requires careful parameterization of the interaction between atomistic and coarse-grained components. nih.gov |
Dissipative Particle Dynamics (DPD) for Probing Surfactant Self-Organization
Dissipative Particle Dynamics (DPD) is another powerful coarse-grained simulation method used to study the self-organization of surfactants. acs.orgnih.gov DPD employs soft, repulsive interactions between particles, which allows for even larger time steps and faster simulations compared to traditional MD. acs.orgrsc.org This makes it particularly well-suited for exploring the spontaneous aggregation of surfactants into various structures like micelles and lyotropic liquid crystals. rsc.org
A key aspect of DPD is the parameterization of the interactions between the coarse-grained beads. nih.govcam.ac.uk These parameters can be derived from more detailed simulations or experimental data to ensure that the DPD simulations accurately reflect the real-world behavior of the surfactant system. nih.govsharif.edu For instance, methods have been developed to calculate DPD parameters directly from the chemical structure of the surfactant, enabling the simulation of a wide range of compounds. nih.govcam.ac.uk These simulations have been shown to accurately predict properties like critical micelle concentrations and aggregation numbers. cam.ac.uk
Thermodynamic Modeling of Surfactant Solution Behavior
Thermodynamic models provide a quantitative framework for understanding the driving forces behind surfactant self-assembly and for predicting the behavior of surfactant solutions under different conditions. rsc.orgwpmucdn.com
Quantitative Analysis of Thermodynamic Parameters Governing Self-Assembly
The self-assembly of surfactants is governed by a delicate balance of thermodynamic contributions. wpmucdn.com A predictive molecular thermodynamic approach has been developed that considers various factors, including the transfer of the surfactant tail from water to the hydrophobic core of the aggregate, the conformational free energy of the tails within the aggregate, the formation of the aggregate-water interface, and the interactions between the surfactant head groups. wpmucdn.com
Molecular dynamics simulations can be used to calculate key thermodynamic parameters of micellization, such as the Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic). nih.gov These calculations have shown that for many surfactants, the micellization process is primarily entropy-driven, a consequence of the hydrophobic effect. nih.govresearchgate.net The release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solvent leads to a significant increase in entropy, which favors aggregation. researchgate.net
| Thermodynamic Parameter | Description | Significance in Self-Assembly |
| Gibbs Free Energy (ΔGmic) | The overall energy change associated with micelle formation. | A negative value indicates a spontaneous process. nih.gov |
| Enthalpy (ΔHmic) | The heat change during micellization. | Can be endothermic or exothermic depending on the specific interactions. nih.gov |
| Entropy (ΔSmic) | The change in disorder during micellization. | A positive value, driven by the hydrophobic effect, is often the main driving force. nih.govresearchgate.net |
Application of Interaction Parameters (e.g., Flory Interaction Parameter) in Mixed Systems
In systems containing more than one component, such as a surfactant in a solvent or a mixture of different surfactants, interaction parameters are used to describe the thermodynamics of mixing. The Flory-Huggins interaction parameter (χ) is a key concept in the thermodynamics of polymer solutions and has been adapted for surfactant systems. uni-mainz.deuc.edu It quantifies the interaction energy between different components in a mixture. uni-mainz.dewikipedia.org
The value of the Flory-Huggins interaction parameter can be determined experimentally or calculated from molecular simulations. uc.edu It is a crucial parameter for predicting the phase behavior of mixed systems, such as whether the components will mix or phase-separate. wikipedia.orgnih.gov In the context of drug delivery, for example, the interaction parameter between a drug and a polymer can determine the drug's solubility and stability in a polymer matrix. uc.edunih.gov The Flory-Huggins theory has been extended to account for the composition dependence of the interaction parameter, providing a more accurate description of the thermodynamics of complex mixtures. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Sulfonated Oleate Surfactants
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. mdpi.comresearchgate.net For surfactants, QSPR models can predict important properties such as the critical micelle concentration (CMC), surface tension at the CMC (γcmc), and maximum surface excess concentration (Γmax). mdpi.com
These models typically use a set of molecular descriptors that encode information about the surfactant's structure, such as its size, shape, and electronic properties. mdpi.com Various statistical and machine learning techniques, including multiple linear regression (MLR), support vector machines (SVM), and neural networks, are then used to build the QSPR model. mdpi.commdpi.com
Recent advances in QSPR have utilized graph neural networks (GNNs) to develop predictive models for surfactant properties. mdpi.com These GNN-based models can learn complex relationships between the molecular graph of a surfactant and its properties, demonstrating high accuracy in predicting CMC, γcmc, and Γmax for a diverse range of surfactants, including those with sulfonate head groups. mdpi.com The development of robust QSPR models is crucial for the efficient design and screening of new surfactants with desired properties for specific applications. mdpi.com
Environmental Chemistry and Degradation Pathways of Sulfonated Oleate Surfactants
Mechanisms of Biodegradation of Oleochemical Surfactants
The biodegradability of a surfactant is a key determinant of its environmental impact. Oleochemical surfactants, due to their linear alkyl chains derived from fatty acids, are generally considered to be readily biodegradable. The process of biodegradation involves the microbial breakdown of the organic substance into simpler compounds, ultimately leading to mineralization (conversion to carbon dioxide, water, and mineral salts).
Primary biodegradation refers to the initial structural transformation of the surfactant molecule, resulting in the loss of its surface-active properties. mdpi.com Ultimate biodegradation is the complete breakdown of the molecule into inorganic end-products.
For sulfonated fatty acid esters, the biodegradation process is typically initiated by enzymatic action. While the specific pathway for Sodium 2-sulphonatoethyl oleate (B1233923) is not extensively documented, the degradation of similar structures like methyl ester sulfonates (MES) and sodium cocoyl isethionate (a 2-sulfoethyl ester) provides a likely model. The process generally involves:
Ester Hydrolysis: The ester linkage is a primary site for enzymatic attack by esterases, which cleaves the molecule into an alcohol (2-hydroxyethanesulfonate in this case) and the fatty acid salt (oleate).
Omega- and Beta-Oxidation of the Fatty Acid: The liberated oleic acid, an 18-carbon unsaturated fatty acid, is readily metabolized by microorganisms. The degradation proceeds through the well-established β-oxidation pathway, where two-carbon units are sequentially cleaved from the carboxyl end of the fatty acid chain, producing acetyl-CoA, which enters the citric acid cycle for energy production.
Desulfonation: The sulfonate group is highly water-soluble and generally resistant to microbial attack. Desulfonation, the cleavage of the carbon-sulfur bond, is often the rate-limiting step in the ultimate biodegradation of sulfonated surfactants. mdpi.com This step is believed to occur after the initial breakdown of the alkyl chain.
Studies on sodium cocoyl isethionate, which shares the 2-sulfoethyl ester functional group, have shown it to be readily biodegradable. epa.gov For instance, in a Modified Sturm test, sodium cocoyl isethionate achieved approximately 78% biodegradation over 28 days, indicating its susceptibility to microbial degradation under aerobic conditions. epa.gov Similarly, various homologues of palm-based methyl ester sulfonates (MES) have been shown to be readily biodegradable. wikipedia.org The rate of biodegradation can be influenced by the length of the alkyl chain, with shorter chains sometimes degrading more rapidly. wikipedia.org
The following table summarizes the key steps in the proposed biodegradation pathway of Sodium 2-sulphonatoethyl oleate, based on related compounds.
| Step | Description | Enzymes Involved (Likely) | Resulting Products |
| 1. Ester Hydrolysis | Cleavage of the ester bond linking the oleate chain and the sulfoethyl group. | Esterases | Sodium Oleate, Sodium 2-hydroxyethanesulfonate (B1228491) (Sodium Isethionate) |
| 2. Fatty Acid Oxidation | Degradation of the oleate chain via β-oxidation. | Fatty Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc. | Acetyl-CoA (enters Citric Acid Cycle) |
| 3. Sulfonate Metabolism | Breakdown of the remaining sulfonated moiety. | Sulfonatases | Sulfate (B86663) ions, simple organic molecules |
Academic Assessment of Environmental Footprint and Sustainability Metrics of Surfactant Synthesis and Use
The environmental footprint of a surfactant encompasses the entire life cycle, from the sourcing of raw materials to its final disposal. The assessment often involves life cycle assessment (LCA), which quantifies environmental impacts such as global warming potential (GWP), primary energy demand (PED), and water use.
For this compound, an oleochemical surfactant, the raw materials are derived from renewable resources like vegetable oils. This offers a potential advantage over petrochemical-based surfactants, which rely on finite fossil fuels. nih.gov The use of renewable feedstocks can contribute to a lower carbon footprint, as the carbon in the vegetable oil is biogenic and part of the natural carbon cycle. carlroth.com
Feedstock Production: The cultivation of crops for vegetable oils, such as palm or sunflower, can be associated with land-use change, deforestation, and biodiversity loss if not managed sustainably. wikipedia.org The use of certified sustainable palm oil (RSPO) is one industry initiative to mitigate these impacts. ub.ac.id
Manufacturing Processes: The production of oleochemicals and their subsequent sulfonation to create surfactants are energy-intensive processes. ub.ac.id However, there are ongoing efforts to improve energy efficiency and utilize greener chemistry principles, such as using bio-based catalysts. ub.ac.id
Use Phase: A significant portion of the environmental impact of cleaning products occurs during the use phase, primarily due to the energy consumed for heating water in laundry and cleaning applications. wikipedia.org The development of surfactants effective in cold water can substantially reduce this impact. nih.gov
Comparative LCA studies have shown that while oleochemical surfactants can have a lower fossil CO2 emission profile, the agricultural phase can contribute significantly to other environmental impacts. nih.govcarlroth.com For example, a 2017 study on European surfactants reported the cradle-to-gate Global Warming Potential (GWP) for various surfactant precursors.
The table below presents a summary of comparative data on the environmental footprint of oleochemical versus petrochemical feedstocks.
| Metric | Oleochemical Surfactants (e.g., from Palm Oil) | Petrochemical Surfactants (e.g., LAS) | Key Considerations |
| Feedstock Source | Renewable (Vegetable Oils) | Non-renewable (Crude Oil) | Sustainability of agriculture vs. depletion of fossil fuels. nih.govub.ac.id |
| Global Warming Potential (GWP) | Can be lower, but land-use change can be a significant factor. | Generally higher due to fossil carbon. | The net GWP for coconut oil-derived products can be negative, while palm oil products may have a positive GWP due to land use factors. |
| Biodegradability | Generally high due to linear alkyl chains. nih.gov | Varies; linear alkylbenzene sulfonates (LAS) are biodegradable, while branched-chain versions are not. | Ready biodegradability reduces persistence in the environment. |
| Ecotoxicity | Generally low, but varies with specific structure. epa.gov | Can be higher for some types, with breakdown products like nonylphenol being a concern for APEs. | The toxicity of surfactants and their degradation products is a key environmental metric. |
Interaction and Fate of Sulfonated Oleate Surfactants in Environmental Compartments
Once released into the environment, typically "down the drain" after use in cleaning and personal care products, surfactants are transported to wastewater treatment plants (WWTPs). The fate of this compound in these systems and in the broader environment is governed by a combination of physical, chemical, and biological processes.
In Wastewater Treatment Plants (WWTPs): Anionic surfactants are generally removed with high efficiency in modern WWTPs. epa.gov The primary removal mechanism is biodegradation by the activated sludge microorganisms. mdpi.com Sorption to sludge is another removal pathway, particularly for more hydrophobic surfactants. Due to its expected ready biodegradability, a high percentage of this compound is anticipated to be mineralized in the aerobic environment of a WWTP.
In Aquatic Environments: If released into rivers or lakes, the primary fate of readily biodegradable surfactants like sulfonated oleates is rapid biodegradation. mdpi.com The concentration of anionic surfactants in the effluents of WWTPs is typically low, often below 10 µg/L. epa.gov In the water column, surfactant molecules can partition between the water phase, suspended particles, and sediment. The tendency to adsorb to solids is influenced by the surfactant's hydrophobicity and the characteristics of the sediment, such as organic carbon content.
In Soil and Sediment: When sewage sludge is applied to land as a fertilizer, any sorbed surfactants are introduced into the terrestrial environment. In the aerobic conditions of topsoil, further biodegradation is expected to occur. The interaction of surfactants with soil is complex. They can alter the soil's physical properties and influence the mobility of other pollutants. At concentrations typically found after sludge application, readily biodegradable surfactants are not expected to persist or pose a significant risk. However, under anaerobic conditions, such as in deeper sediment layers or waterlogged soils, the biodegradation of many sulfonated surfactants is significantly slower. mdpi.com The initial breakdown of the sulfonate group often requires oxygen, making anaerobic desulfonation a challenging step. mdpi.com
The following table summarizes the expected fate and behavior of this compound in different environmental compartments.
| Environmental Compartment | Key Processes | Expected Outcome for this compound |
| Wastewater Treatment Plant | Biodegradation, Sorption to sludge | High removal efficiency, primarily through mineralization. epa.gov |
| Surface Water (Rivers, Lakes) | Biodegradation, Dilution, Sorption to sediment | Rapid degradation under aerobic conditions, leading to low environmental concentrations. mdpi.com |
| Soil (Aerobic) | Biodegradation | Further degradation of any residual surfactant from sludge application. |
| Sediment/Soil (Anaerobic) | Sorption, Slow Biodegradation | Persistence is more likely due to the slow rate of anaerobic desulfonation. mdpi.com |
Advanced Research Applications of Sodium 2 Sulphonatoethyl Oleate in Materials Science and Engineering
Role in Nanomaterials Synthesis and Stabilization
The self-assembling nature of Sodium 2-sulphonatoethyl oleate (B1233923) makes it a valuable tool in the bottom-up fabrication and long-term stabilization of nanoscale materials.
Surfactant-templated synthesis is a powerful method for creating nanostructured materials with controlled morphology and size. rsc.orgresearchgate.net In this process, surfactant molecules, such as Sodium 2-sulphonatoethyl oleate, self-assemble in a solution to form aggregates like micelles or liquid crystals. researchgate.net These ordered structures then act as templates or molds, directing the deposition or formation of inorganic precursors into specific nanoscale architectures. rsc.org The use of surfactants as templates is considered a biomimetic approach, mimicking biological processes where amphiphilic molecules like lipids form complex structures. researchgate.net
As an anionic surfactant, this compound can form templates for the electrochemical deposition of metallic nanostructures. sfu.ca The surfactant decreases the surface tension in the precursor solution, which promotes nucleation and the formation of various nanoparticle phases. researchgate.net The resulting nanostructures often possess multifaceted surfaces with high-index facets, which can enhance their catalytic activity. sfu.ca For instance, research on platinum (Pt) nanoparticle synthesis has shown that anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) can create multifaceted structures with high surface areas and improved performance in reactions like the oxygen reduction reaction (ORR). sfu.ca
Table 1: Comparison of Surfactant Templates in Platinum Nanostructure Synthesis This table is based on a comparative study using different types of surfactants to illustrate the role of the surfactant class.
| Surfactant Template | Surfactant Type | Mean Particle Diameter (nm) | Electrochemical Surface Area (m²/g) | Relative Mass Activity (vs. Non-Templated) |
|---|---|---|---|---|
| Non-Templated | None | - | 12.4 | 1.0x |
| CTAB | Cationic | 54 ± 9 | 16.2 | ~1.5x |
| SDS | Anionic | 57 ± 14 | 17.1 | ~1.6x |
| Brij 78 | Non-ionic | 49 ± 11 | 20.4 | ~2.0x |
Data sourced from a study on multifaceted platinum nanostructures. sfu.ca
Beyond synthesis, maintaining nanoparticles in a stable, unagglomerated state is critical for their application. This compound acts as an effective stabilizing agent for nanoparticle dispersions. When introduced into a suspension, the hydrophobic oleate tail adsorbs onto the surface of the nanoparticles, while the negatively charged hydrophilic sulphonatoethyl head group extends into the surrounding liquid medium.
This process creates a protective layer that prevents nanoparticles from aggregating through two primary mechanisms:
Electrostatic Repulsion: The anionic head groups create a net negative charge on the surface of all the nanoparticles, leading to strong repulsive forces between them.
Steric Hindrance: The adsorbed surfactant layers create a physical barrier that prevents the nanoparticle cores from coming into close contact.
Investigation of Applications in Enhanced Oil Recovery (EOR) Processes
In tertiary oil recovery, chemical EOR techniques are employed to mobilize crude oil that remains trapped in reservoir pores after primary and secondary recovery phases. google.com Surfactants are a key component of these chemical methods. sasol.com
A significant barrier to oil recovery is the high interfacial tension (IFT) between the oil (oleic phase) and the water (aqueous phase) in the reservoir rock. nih.gov This tension creates capillary forces that trap oil droplets within the pore throats of the rock. nih.gov The primary function of surfactants like this compound in EOR is to drastically lower this IFT. sasol.com
As an amphiphilic molecule, this compound positions itself at the oil-water interface. Its oil-soluble oleate tail penetrates the crude oil droplets, while the water-soluble sulphonatoethyl head remains in the brine. This alignment disrupts the cohesive forces at the interface, reducing the IFT. Commercial EOR processes aim to achieve ultra-low IFT (below 10⁻² mN/m) to effectively mobilize the trapped oil. google.com By lowering the IFT, the capillary number increases, allowing the displacing fluid (water or polymer solution) to push the now-deformable oil droplets through the narrow pore channels, forming an oil bank that can be swept toward the production well. nih.gov Studies on similar anionic surfactants have shown significant IFT reduction. For example, a polymeric surfactant synthesized using sodium dodecyl sulphate (SDS) reduced the IFT between oil and deionized water from 29 mN/m to 6 mN/m. nih.govresearchgate.net
Table 2: Example of Interfacial Tension (IFT) Reduction by an Anionic Surfactant System
| Aqueous Phase | Surfactant Concentration (ppm) | Interfacial Tension (mN/m) |
|---|---|---|
| Deionized Water | 0 | 29 |
| Deionized Water | 2000 | 10 |
| Deionized Water | 3500 | 6 |
| Diluted Sea Water | 0 | 32 |
| Diluted Sea Water | 2000 | 17 |
| Diluted Sea Water | 3500 | 12 |
Data sourced from a study on a chemically grafted polymeric surfactant containing SDS. nih.govresearchgate.net
A major challenge in chemical EOR is the loss of surfactant due to adsorption onto the surface of reservoir rocks, which are often composed of materials like sandstone and shale. researchgate.netscilit.com This retention is an undesirable phenomenon that reduces the concentration of the active chemical in the flooding solution, diminishing its effectiveness and increasing the cost of the operation. researchgate.net The adsorption behavior is highly dependent on the type of surfactant and the mineralogy of the rock. researchgate.net
Several strategies are being investigated to minimize the adsorption of anionic surfactants like this compound:
Use of Sacrificial Agents: In this approach, a cheaper chemical, such as an alkali like sodium carbonate or a lignosulphonate, is injected into the reservoir ahead of the more expensive surfactant slug. researchgate.netresearchgate.net These agents adsorb onto the active sites of the rock surface, effectively "sacrificing" themselves and leaving fewer sites available for the primary surfactant to adsorb to. researchgate.net
Addition of Nanoparticles: The addition of nanoparticles, such as silica (B1680970) (SiO₂), to the surfactant solution can reduce surfactant adsorption. researchgate.net The nanoparticles provide a large surface area for the surfactant to adsorb onto, keeping it dispersed in the solution and preventing it from adsorbing onto the rock matrix.
Emerging Research in Specialized Formulations (e.g., Deep Eutectic Solvents as Media)
The frontiers of materials science are increasingly exploring the use of this compound in specialized, non-conventional media to unlock new functionalities and applications. A particularly promising area of this research is the use of deep eutectic solvents (DESs) as formulation media. bath.ac.uk
Deep eutectic solvents are a novel class of solvents typically composed of a hydrogen bond acceptor (HBA), such as an organic salt, and a hydrogen bond donor (HBD), like an alcohol or amide. mdpi.com The strong hydrogen bonding between these components results in a mixture with a significantly lower melting point than its individual constituents, creating a liquid state at or near ambient temperatures. mdpi.com The unique characteristics of DESs, including their tunable nature, low vapor pressure, and wide liquid range, make them ideal candidates for creating advanced formulations. bath.ac.ukrsc.org
Research into the behavior of surfactants within DESs has revealed that the solvent's composition can directly influence micelle morphology and the self-assembly process. rsc.org The interactions between the solvent components and the surfactant molecules are critical in determining the final structure of the aggregates. nih.gov This offers a powerful method for controlling material properties at the nanoscale.
Detailed investigations have shown that the self-assembly of surfactants in DESs is driven by the amphiphilic nature of the surfactant molecules, which leads to the formation of micelles to minimize the system's free energy. mdpi.com The specific composition of the DES, however, adds a layer of control. For instance, studies using small-angle neutron scattering have demonstrated that the elongation of micelles can be heavily dependent on the specific DES used. rsc.org Micelles of a given surfactant were found to be more elongated in a choline (B1196258) chloride:urea DES compared to a choline chloride:glycerol (B35011) DES. rsc.org This tunable morphology is crucial for applications like the templated synthesis of porous materials, where the micelle shape and size dictate the final pore structure. nih.gov
The potential applications for this compound formulated in DESs are diverse and technologically significant:
Templated Nanomaterial Synthesis: The controlled self-assembly of the surfactant in DES can be used to create ordered liquid crystalline templates. These templates can guide the synthesis of porous metal oxides and other nanostructured materials with precisely defined architectures. aip.org
Enhanced Electrodeposition: Surfactant-DES systems can play a vital role in electrochemical applications by influencing the morphology and characteristics of deposited materials. mdpi.com
Advanced Formulations: The ability to fine-tune micelle shape and size by simply altering the DES composition provides a novel approach for developing advanced formulations in areas such as detergency and drug delivery. bath.ac.uknih.gov
The table below summarizes key research findings on the behavior of surfactants in different deep eutectic solvent systems, illustrating the level of control achievable.
| Deep Eutectic Solvent (DES) | Surfactant Type | Key Research Finding | Implication in Materials Science |
| Choline chloride:Urea | Anionic (e.g., SDS) | Forms more elongated, rod-like micelles compared to other DES compositions. rsc.orgnih.gov | Offers a template for creating materials with anisotropic, channel-like pores. |
| Choline chloride:Glycerol | Anionic (e.g., SDS) | Promotes the formation of smaller, more globular micelles as glycerol content increases. rsc.orgnih.gov | Allows for the synthesis of materials with uniform, spherical pores. |
| Cerium (III) nitrate:Urea | Anionic (e.g., SDS) | Induces the formation of cylindrical micelles. aip.org | Enables the use of DES as a medium for synthesizing metal oxide materials with controlled porosity. aip.org |
This emerging field of research highlights the potential to create highly tailored material properties by strategically combining surfactants like this compound with designer solvents such as DESs. The continued exploration of these systems promises to yield significant advancements in materials science and engineering.
Future Directions and Interdisciplinary Research Opportunities
Integration of Artificial Intelligence and Machine Learning for De Novo Surfactant Design
The traditional paradigm of surfactant development, often characterized by laborious trial-and-error experimentation, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools offer the potential to rapidly accelerate the design of novel surfactants with precisely tailored properties. For a compound like Sodium 2-sulphonatoethyl oleate (B1233923), AI can be leveraged to predict and optimize its performance characteristics.
A significant advancement in this area is the use of generative models and reinforcement learning for the de novo design of surfactants. osti.govacs.org This methodology allows for the creation of entirely new surfactant molecules with desired attributes. For instance, a generative model could be tasked with designing a surfactant that exhibits the amphiphilic properties of Sodium 2-sulphonatoethyl oleate but with enhanced solubility in specific solvents or improved stability under harsh conditions. The process involves representing molecules as "Self-Referencing Embedded Strings" (SELFIES) and using a variational autoencoder (VAE) coupled with reinforcement learning to refine the molecular generation based on target properties. osti.govacs.org This approach not only speeds up the discovery process but also expands the accessible chemical space for new surfactant development. encyclopedia.pub
| AI/ML Technique | Application in Surfactant Design | Potential Impact on this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts physicochemical properties and biological effects. mdpi.com | Optimization of its emulsifying and dispersing capabilities. |
| Generative Models (e.g., VAEs) | Creates novel surfactant structures with desired properties. osti.govacs.org | Design of derivatives with enhanced performance for specific applications. |
| Reinforcement Learning | Refines the generation of molecules based on targeted attributes. osti.gov | Tailoring its structure for improved biodegradability or lower toxicity. |
| Predictive Modeling | Forecasts properties like CMC, surface tension, and stability. encyclopedia.pub | Accelerating the formulation of products containing this surfactant. |
Development of Novel Analytical Techniques for Complex Surfactant Systems and Interfaces
The increasing complexity of surfactant formulations necessitates the development of more sophisticated analytical techniques. Understanding the behavior of this compound in intricate mixtures and at interfaces is crucial for optimizing its application. Traditional methods like colorimetric and complexometric analyses are often insufficient for the detailed characterization required in modern research and industry. nih.gov
Mass spectrometry (MS) has emerged as a powerful tool for the analysis of surfactants and their degradation products. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provide high sensitivity and selectivity, enabling the identification and quantification of individual components in complex surfactant systems. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the structures of novel surfactants and their isomers. nih.gov
High-performance liquid chromatography (HPLC) is another cornerstone of modern surfactant analysis. thermofisher.com The development of novel stationary phases, such as mixed-mode columns, allows for the simultaneous separation of anionic, cationic, nonionic, and amphoteric surfactants in a single run. thermofisher.com When coupled with detectors like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), HPLC can provide comprehensive characterization of surfactant formulations, even for compounds lacking a UV chromophore. thermofisher.com These advanced analytical methods are instrumental in studying the micelle formation of surfactants like this compound in various solvents and understanding their interactions with other components in a formulation. nih.gov
| Analytical Technique | Principle | Application to this compound |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture followed by mass analysis. nih.gov | Quantification and identification in complex matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements for elemental composition determination. nih.gov | Structural elucidation of isomers and degradation products. |
| High-Performance Liquid Chromatography (HPLC) with CAD/ELSD | Separates non-volatile compounds, with universal detection methods. thermofisher.com | Purity assessment and formulation analysis. |
| Micellar-Enhanced Ultrafiltration | Separation based on the partitioning of solutes into micelles. taylorfrancis.com | Studying its interaction with other molecules in solution. |
Exploration of this compound in Advanced Functional Materials
The unique molecular structure of this compound, featuring a long hydrophobic oleate tail and a hydrophilic sulphonatoethyl headgroup, makes it a promising candidate for use in the development of advanced functional materials. Its amphiphilic nature allows it to act as a stabilizing or modifying agent in various material systems.
One area of potential is in the surface modification of nanoparticles. For instance, sodium oleate, a closely related compound, has been used to modify the surface of SiO2 nanoparticles for applications in enhanced oil recovery. nih.gov The surfactant adsorbs onto the nanoparticle surface, altering its wettability and improving its dispersion in polymer solutions. nih.gov Similarly, this compound could be employed to functionalize nanoparticles for use in catalysis, drug delivery, or advanced coatings. Its ability to stabilize magnetic nanoparticles has also been explored for applications in wastewater treatment, where the modified nanoparticles can effectively remove pollutants like phenol. e3s-conferences.org
Furthermore, the emulsifying and foaming properties of oleate-derived surfactants suggest their utility in the fabrication of porous materials and foams. deswater.com In the production of insulation materials, surfactants play a key role in creating stable foams that solidify into lightweight, insulating structures. cesio.eu The specific properties of this compound could be harnessed to control the pore size and structure of such materials, thereby tuning their thermal and mechanical properties.
| Application Area | Role of Surfactant | Potential Contribution of this compound |
| Nanoparticle Functionalization | Surface modification to improve dispersion and stability. nih.gov | Enhancing the performance of nanomaterials in catalysis and remediation. |
| Enhanced Oil Recovery | Reduction of interfacial tension and alteration of wettability. deswater.com | Improving the efficiency of oil extraction from reservoirs. |
| Porous Materials and Foams | Stabilization of foams and emulsions during fabrication. deswater.comcesio.eu | Control over the microstructure and properties of advanced materials. |
| Wastewater Treatment | Stabilization of nanoparticles for pollutant removal. e3s-conferences.org | Development of effective systems for environmental remediation. |
Addressing Global Challenges through Sustainable Surfactant Technologies and Circular Economy Principles
The chemical industry is increasingly under pressure to adopt more sustainable practices and align with the principles of a circular economy. nexanteca.com This involves a shift from a linear "take-make-dispose" model to one that emphasizes the elimination of waste and the circulation of products and materials at their highest value. ellenmacarthurfoundation.orgellenmacarthurfoundation.org Surfactants like this compound, which can be derived from renewable oleochemical feedstocks, are well-positioned to contribute to this transition. nexanteca.com
The core principles of a circular economy—eliminating waste and pollution, circulating products and materials, and regenerating nature—provide a framework for the future of surfactant technology. ellenmacarthurfoundation.org For surfactants, this means designing molecules that are not only effective but also readily biodegradable, minimizing their environmental impact after use. cesio.euunivarsolutions.co.uk The use of bio-based raw materials, such as oleic acid from plant oils, reduces the reliance on fossil fuels and contributes to a lower carbon footprint. univarsolutions.co.uk
Moreover, "smart" surfactants can enhance the sustainability of various industrial processes. cesio.eu For example, in laundry detergents, advanced surfactants enable effective cleaning at lower temperatures, reducing energy consumption. cesio.eu In industrial applications, the use of efficient surfactants can lead to reduced water and raw material consumption. cesio.eu The development and application of this compound and similar bio-based surfactants are integral to the industry's efforts to address global challenges such as climate change and resource depletion, paving the way for a more sustainable and circular future. nexanteca.com
Q & A
Basic: What are the standard methodologies for synthesizing Sodium 2-sulphonatoethyl oleate, and how do reaction conditions influence product purity?
This compound is synthesized via esterification of oleic acid with 2-sulphonatoethanol, followed by neutralization with sodium hydroxide. Key variables include temperature (optimized at 60–80°C to avoid thermal degradation of the sulfonate group), molar ratios (oleic acid to 2-sulphonatoethanol at 1:1.2 to ensure complete esterification), and reaction time (4–6 hours under reflux). Purity is validated using FTIR to confirm ester and sulfonate peaks (1,720 cm⁻¹ for ester C=O and 1,040 cm⁻¹ for sulfonate S=O) and HPLC with a C18 column to quantify unreacted oleic acid (<2%) .
Basic: Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- FTIR Spectroscopy : Identifies functional groups and detects impurities (e.g., residual oleic acid) via peak deviations.
- UV-Vis Spectrophotometry : Quantifies concentration using absorbance at 210 nm (calibration curve: R² > 0.99, detection limit 0.5 µg/mL).
- Surface Tension Measurements : Determines critical micelle concentration (CMC) using a tensiometer; deviations indicate contamination or incomplete sulfonation .
- Elemental Analysis : Validates sodium content (theoretical: 6.8% Na) to confirm stoichiometric neutralization .
Advanced: How do pH and ionic strength affect the adsorption behavior of this compound on mineral surfaces, and what experimental designs mitigate confounding factors?
At pH > 8, the sulfonate group deprotonates, enhancing adsorption via electrostatic interactions with positively charged mineral surfaces (e.g., hematite). Ionic strength > 0.1 M NaCl reduces adsorption due to charge screening. Experimental protocols:
- Zeta Potential Measurements : To correlate surface charge with adsorption capacity.
- Adsorption Isotherms : Langmuir models fit data to calculate maximum adsorption (Γ_max) and affinity constants.
- Control for Co-Ions : Use background electrolytes (e.g., KCl instead of NaCl) to avoid sodium interference .
Advanced: How can researchers resolve contradictions in reported adsorption capacities of this compound across studies?
Discrepancies often arise from:
- Surface Heterogeneity : Pretreat minerals with ultrasonication (200 W, 30 min) to remove oxidized layers .
- Competitive Adsorption : Include EDTA in solutions to sequester divalent cations (e.g., Ca²⁺, Mg²⁺) that compete with sulfonate groups.
- Data Normalization : Express adsorption per BET surface area rather than mass. Statistical tools like ANOVA identify significant differences (p < 0.05) between conditions .
Advanced: What mechanistic insights explain the synergistic or antagonistic effects of this compound when mixed with other surfactants?
Synergy with cationic surfactants (e.g., CTAB) arises from charge neutralization, reducing CMC by 40–60%. Antagonism with nonionic surfactants (e.g., Triton X-100) occurs due to micelle destabilization. Methodologies:
- Conductivity Titrations : Track CMC shifts.
- Small-Angle Neutron Scattering (SANS) : Resolve mixed micelle structures.
- Molecular Dynamics Simulations : Model headgroup interactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- First Aid : Flush eyes with water (15 min), wash skin with soap, and seek medical attention if ingested.
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced: How can researchers design experiments to isolate the role of the sulfonate group in this compound’s surfactant activity?
- Comparative Studies : Synthesize analogs (e.g., Sodium ethyl oleate) lacking the sulfonate group.
- Foam Stability Tests : Measure foam half-life (t₁/₂) to quantify sulfonate-driven stability.
- Electron Paramagnetic Resonance (EPR) : Probe micelle surface charge density using spin-labeled probes .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound applications?
- Nonlinear Regression : Fit data to Hill or Logit models (R² > 0.95).
- Error Propagation : Calculate uncertainty in derived parameters (e.g., EC₅₀) using Monte Carlo simulations.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data .
Advanced: How do temperature fluctuations during storage impact the stability of this compound solutions?
At >25°C, hydrolysis of the ester bond increases, reducing efficacy. Stability protocols:
- Accelerated Aging Studies : Store solutions at 40°C for 30 days and monitor degradation via HPLC.
- Arrhenius Modeling : Predict shelf life at 4°C (typically >12 months).
- Antioxidants : Add 0.1% BHT to inhibit oxidative cleavage .
Advanced: What advanced spectroscopic techniques elucidate the interfacial behavior of this compound at liquid-liquid interfaces?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
